molecular formula C20H22N6O4 B14976066 5-amino-N-benzyl-1-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide

5-amino-N-benzyl-1-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B14976066
M. Wt: 410.4 g/mol
InChI Key: IVRSNALPVIPQPS-UHFFFAOYSA-N
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Description

5-AMINO-N-BENZYL-1-{[(3,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-N-BENZYL-1-{[(3,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and formic acid.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

    Attachment of the Benzyl Group: The benzyl group is often attached through a benzylation reaction using benzyl halides.

    Carbamoylation: The carbamoyl group is introduced using carbamoyl chloride or similar reagents.

    Final Coupling: The final compound is obtained by coupling the triazole derivative with 3,4-dimethoxyphenyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and benzyl groups.

    Reduction: Reduction reactions can be used to modify the triazole ring or the carbamoyl group.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the amino and benzyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Benzyl halides, carbamoyl chlorides.

Major Products

    Oxidation Products: Oxidized derivatives of the triazole ring and benzyl group.

    Reduction Products: Reduced forms of the triazole ring and carbamoyl group.

    Substitution Products: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: Potential use as an antimicrobial agent due to its triazole structure.

    Enzyme Inhibition: Can act as an inhibitor for certain enzymes.

Medicine

Industry

    Materials Science: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-AMINO-N-BENZYL-1-{[(3,4-DIMETHOXYPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds with amino acids in the active sites of enzymes, inhibiting their activity . Additionally, the benzyl and carbamoyl groups can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Complexity: The combination of the triazole ring with benzyl, amino, and carbamoyl groups makes this compound unique.

Properties

Molecular Formula

C20H22N6O4

Molecular Weight

410.4 g/mol

IUPAC Name

5-amino-N-benzyl-1-[2-(3,4-dimethoxyanilino)-2-oxoethyl]triazole-4-carboxamide

InChI

InChI=1S/C20H22N6O4/c1-29-15-9-8-14(10-16(15)30-2)23-17(27)12-26-19(21)18(24-25-26)20(28)22-11-13-6-4-3-5-7-13/h3-10H,11-12,21H2,1-2H3,(H,22,28)(H,23,27)

InChI Key

IVRSNALPVIPQPS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C(=C(N=N2)C(=O)NCC3=CC=CC=C3)N)OC

Origin of Product

United States

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